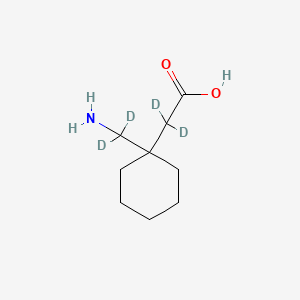

Gabapentin-d4

Vue d'ensemble

Description

La Gabapentine-d4 est une forme deutérée de la Gabapentine, un agent antiépileptique. Les atomes de deutérium remplacent les atomes d'hydrogène dans la molécule, ce qui peut être utile dans diverses études scientifiques, en particulier en pharmacocinétique et en recherche métabolique. La Gabapentine elle-même est connue pour son rôle dans la diminution de l'activité électrique désorganisée du système nerveux central .

Applications De Recherche Scientifique

La Gabapentine-d4 a un large éventail d'applications dans la recherche scientifique:

Chimie : Utilisé comme traceur dans des études impliquant des mécanismes réactionnels et des voies métaboliques.

Biologie : Aide à comprendre le devenir métabolique de la Gabapentine dans les systèmes biologiques.

Médecine : Utilisé dans des études pharmacocinétiques pour suivre l'absorption, la distribution, le métabolisme et l'excrétion de la Gabapentine.

Industrie : Employé dans le développement de nouveaux produits pharmaceutiques et dans les processus de contrôle qualité

5. Mécanisme d'action

La Gabapentine-d4, comme la Gabapentine, exerce ses effets en se liant à la sous-unité alpha-2-delta des canaux calciques voltage-dépendants du système nerveux central. Cette liaison inhibe l'influx excitateur des ions calcium, réduisant ainsi l'excitabilité neuronale et la libération de neurotransmetteurs. Le composé module également l'activité de divers systèmes de neurotransmetteurs, y compris l'acide gamma-aminobutyrique et le glutamate .

Composés similaires:

Prégabaline : Un autre gabapentinoïde avec des mécanismes d'action similaires mais des propriétés pharmacocinétiques différentes.

Gabapentine : La forme non deutérée de la Gabapentine-d4, largement utilisée en clinique.

Comparaison : La Gabapentine-d4 est unique en raison de la présence d'atomes de deutérium, qui peuvent fournir des informations sur les propriétés métaboliques et pharmacocinétiques de la Gabapentine. Ceci la rend particulièrement précieuse dans les milieux de recherche où la compréhension du comportement détaillé du médicament est cruciale .

Mécanisme D'action

- Gabapentin-d4 is an anticonvulsant medication used for peripheral neuropathic pain, postherpetic neuralgia, and partial-onset seizures .

- Its primary target is the auxiliary α2δ-1 subunit of voltage-gated calcium channels. Although it also has low affinity for the α2δ-2 subunit, the major function lies with α2δ-1 .

- By binding to α2δ-1 subunits, this compound inhibits nerve injury-induced trafficking of α1 pore-forming units (particularly N-type calcium channels) from the cytoplasm to the plasma membrane of pre-synaptic terminals in dorsal root ganglion (DRG) neurons and dorsal horn neurons .

- The interaction with α2δ-1 subunits reduces excitatory neurotransmission by decreasing glutamate (GLU) release. This interference affects the activation of NMDA (N-methyl-D-aspartate) receptors .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Safety and Hazards

Gabapentin-d4 should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Future clinical trials should include better phenotypic patient profiling and long-term evaluations of the risks/benefits of gabapentinoids and related drugs . Additionally, genome-wide association studies could be helpful to identify appropriate therapeutic targets and biomarkers for responses to gabapentinoids, reduce adverse drug .

Analyse Biochimique

Biochemical Properties

Gabapentin-d4 plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is known to physically interact with the Cavα2δ-1 and Cavα2δ-2 subunit isoforms of voltage-gated calcium channels .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound binds to its interaction site on the calcium channel α2δ subunit .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La Gabapentine-d4 peut être synthétisée en incorporant du deutérium dans la molécule de Gabapentine. Une méthode courante implique l'utilisation de réactifs deutérés dans le processus de synthèse. Par exemple, en partant de la cyclohexanone deutérée, la synthèse se poursuit par une série de réactions comprenant l'amination et la carboxylation pour obtenir la Gabapentine-d4 .

Méthodes de production industrielle : La production industrielle de la Gabapentine-d4 implique une synthèse à grande échelle utilisant des matières premières deutérées et des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement des étapes telles que les réactions d'échange de deutérium et la purification par cristallisation ou chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : La Gabapentine-d4 subit diverses réactions chimiques similaires à son homologue non deutéré. Celles-ci incluent:

Oxydation : La Gabapentine-d4 peut être oxydée pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir la Gabapentine-d4 en ses dérivés alcooliques.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de Gabapentine-d4.

Réactifs et conditions courants:

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes ou les chlorures de sulfonyle sont employés dans des conditions appropriées.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

Comparaison Avec Des Composés Similaires

Pregabalin: Another gabapentinoid with similar mechanisms of action but different pharmacokinetic properties.

Gabapentin: The non-deuterated form of Gabapentin-d4, widely used in clinical settings.

Comparison: this compound is unique due to the presence of deuterium atoms, which can provide insights into the metabolic and pharmacokinetic properties of Gabapentin. This makes it particularly valuable in research settings where understanding the detailed behavior of the drug is crucial .

Propriétés

IUPAC Name |

2-[1-[amino(dideuterio)methyl]cyclohexyl]-2,2-dideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJMXCAKCUNAIE-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C1(CCCCC1)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661990 | |

| Record name | 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185039-20-6 | |

| Record name | 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

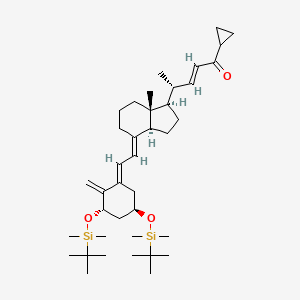

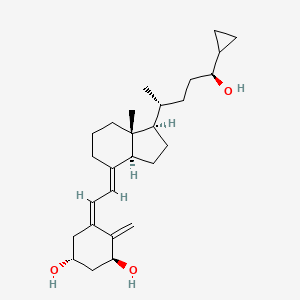

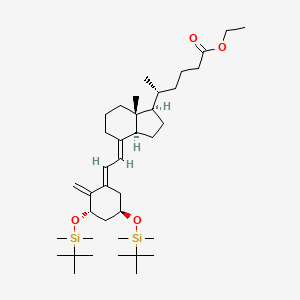

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

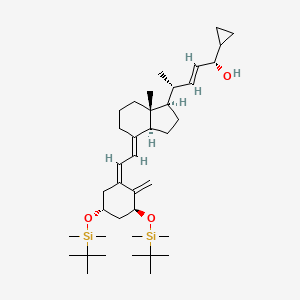

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)